PROPAN-2-YL 2-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
Overview
Description
PROPAN-2-YL 2-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a cyclopenta[b]thiophene core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of methoxyphenyl and acetamido groups suggests potential biological activity, making it a compound of interest for further research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 2-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the cyclopenta[b]thiophene core. This can be achieved through various cyclization reactions, such as the Paal-Knorr synthesis or the Gewald reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key transformations. The scalability of the synthesis would also be a critical factor in industrial production.
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 2-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the ester group would yield the corresponding alcohol .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biology, the compound’s potential biological activity makes it a candidate for drug development. The presence of the acetamido group suggests it could interact with biological targets, potentially leading to the development of new pharmaceuticals .
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its structure suggests it could have anti-inflammatory or anticancer properties, making it a compound of interest for further pharmacological studies .
Industry
In industry, the compound could be used in the development of new materials. Its unique structure could make it useful in the design of organic semiconductors or other advanced materials .
Mechanism of Action
The mechanism of action of PROPAN-2-YL 2-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE likely involves interaction with specific molecular targets. The acetamido group could form hydrogen bonds with biological macromolecules, while the methoxyphenyl group could participate in π-π interactions. These interactions could modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, have been used as anti-inflammatory drugs and local anesthetics, respectively.
Isoquinoline Derivatives: Compounds like tetrahydroisoquinoline derivatives, which have similar structural features, have been explored for their potential therapeutic effects.
Uniqueness
The uniqueness of PROPAN-2-YL 2-[2-(3,4-DIMETHOXYPHENYL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE lies in its combination of functional groups and its potential for diverse applications. The presence of both methoxyphenyl and acetamido groups, along with the cyclopenta[b]thiophene core, makes it a versatile compound for research and development .
Properties
IUPAC Name |
propan-2-yl 2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5S/c1-12(2)27-21(24)19-14-6-5-7-17(14)28-20(19)22-18(23)11-13-8-9-15(25-3)16(10-13)26-4/h8-10,12H,5-7,11H2,1-4H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWYHUGRJWAHFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCC2)NC(=O)CC3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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